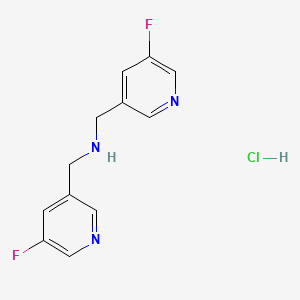

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The official IUPAC name, this compound, precisely describes the molecular architecture through its systematic breakdown of structural components. The nomenclature begins with the prefix "bis," indicating the presence of two identical substituent groups, followed by the description of each substituent as "(5-fluoropyridin-3-yl)methyl," which specifies the fluorine substitution at position 5 of the pyridine ring and the methyl bridge connecting to the central amine. The suffix "amine hydrochloride" designates both the primary functional group and the salt form of the compound.

Molecular Geometry and Bonding Analysis

The molecular geometry of this compound exhibits a complex three-dimensional arrangement characterized by the presence of two aromatic pyridine rings connected through flexible methylene linkers to a central amine group. Each pyridine ring adopts a planar configuration typical of aromatic heterocycles, with the fluorine substitution at position 5 introducing both electronic and steric effects that influence the overall molecular conformation. The central amine nitrogen atom functions as a tetrahedral center when considering the lone pair of electrons, creating a geometry that allows for significant conformational flexibility around the nitrogen-carbon bonds. This flexibility enables the molecule to adopt multiple low-energy conformations, which has important implications for its binding interactions and biological activity.

The bonding analysis reveals several key structural features that contribute to the compound's stability and reactivity profile. The carbon-nitrogen bonds connecting the methylene bridges to the central amine exhibit typical single-bond characteristics with bond lengths approximating 1.47 Angstroms. The aromatic pyridine rings contain delocalized pi-electron systems that provide enhanced stability through resonance effects, while the fluorine substitutions at position 5 introduce electron-withdrawing character that affects the electronic distribution throughout the aromatic system. The presence of fluorine atoms also creates dipole moments that influence intermolecular interactions and potentially enhance binding affinity to biological targets through halogen bonding mechanisms.

The three-dimensional conformational analysis indicates that the molecule can exist in various rotational isomers due to rotation around the nitrogen-carbon single bonds. Energy calculations suggest that extended conformations, where the two pyridine rings are positioned away from each other, represent lower-energy states compared to folded conformations where the rings are in close proximity. This conformational preference is attributed to minimization of steric repulsion between the bulky fluoropyridine substituents and favorable solvation effects in polar environments. The hydrochloride salt formation involves protonation of the central amine nitrogen, which restricts the electron lone pair and influences the overall molecular geometry by introducing electrostatic interactions with the chloride counterion.

Crystallographic Data and Conformational Studies

The crystallographic characterization of this compound provides detailed insights into its solid-state structure and packing arrangements. The compound crystallizes as a solid material at room temperature, with reported purity levels ranging from 95% to 98% depending on the synthetic method and purification procedures employed. The molecular weight of the hydrochloride salt is consistently reported as 271.69 to 271.7 grams per mole, reflecting the addition of hydrochloric acid to the free base form. Storage recommendations indicate stability under inert atmosphere conditions at room temperature, suggesting that the crystalline form provides adequate protection against atmospheric moisture and oxidative degradation.

Conformational studies utilizing computational methods and experimental techniques reveal important information about the preferred molecular arrangements in both solution and solid states. The SMILES notation FC1=CN=CC(CNCC2=CC(F)=CN=C2)=C1.[H]Cl provides a linear representation of the molecular connectivity, while three-dimensional modeling studies indicate that the compound can adopt multiple conformational states with varying energies. X-ray powder diffraction analysis, a technique commonly employed for crystalline characterization, would be expected to reveal specific lattice parameters and unit cell dimensions for this compound. The crystallographic data would typically include information about space group symmetry, unit cell dimensions, and atomic coordinates that define the precise three-dimensional arrangement of atoms within the crystal lattice.

The conformational flexibility of this compound in solution has been investigated through nuclear magnetic resonance spectroscopy and computational modeling approaches. These studies indicate that the molecule exhibits dynamic behavior in solution, with rapid interconversion between different rotational conformers on the NMR timescale. The presence of the hydrochloride salt form introduces additional complexity through ionic interactions between the protonated amine and chloride anion, which can influence the conformational equilibrium and affect the observed spectroscopic properties. Temperature-dependent studies would be expected to reveal activation energies for conformational interconversion and provide insights into the relative stabilities of different molecular arrangements under varying conditions.

Comparative Analysis with Related Fluoropyridine Derivatives

The structural comparison of this compound with related fluoropyridine derivatives reveals important structure-activity relationships and provides insights into the influence of fluorine substitution patterns on molecular properties. Related compounds in the fluoropyridine family include various positional isomers where fluorine atoms are located at different positions on the pyridine ring, as well as compounds with alternative substitution patterns or different linker groups connecting the pyridine moieties. The 5-fluoro substitution pattern in the target compound represents a specific electronic environment that differs significantly from 2-fluoro or 6-fluoro analogs, with implications for both chemical reactivity and biological activity profiles.

Comparative molecular weight analysis demonstrates the systematic progression within the fluoropyridine derivative series. The free base form of bis((5-fluoropyridin-3-yl)methyl)amine exhibits a molecular weight of 235.23 grams per mole, while the hydrochloride salt form increases to 271.7 grams per mole due to the addition of hydrochloric acid. This molecular weight range positions the compound within an optimal pharmaceutical space for drug-like properties, as compounds in this molecular weight range typically exhibit favorable absorption, distribution, metabolism, and excretion characteristics. Related fluoropyridine derivatives with different substitution patterns or alternative functional groups may exhibit molecular weights that deviate significantly from this range, potentially affecting their suitability for specific applications.

The electronic properties of this compound can be contrasted with those of related derivatives through analysis of computed parameters such as topological polar surface area, partition coefficients, and hydrogen bonding potential. The compound exhibits a topological polar surface area of 37.81 square Angstroms and a calculated logarithmic partition coefficient of 2.0446, indicating moderate lipophilicity and favorable membrane permeability characteristics. These values can be compared with those of related fluoropyridine derivatives to assess the impact of structural modifications on physicochemical properties. For instance, compounds with additional fluorine substitutions or alternative linker groups may exhibit different polarity profiles that affect their solubility, stability, and biological activity.

The hydrogen bonding analysis reveals that this compound contains three hydrogen bond acceptor sites and one hydrogen bond donor site, primarily associated with the nitrogen atoms in the pyridine rings and the protonated amine functionality. This hydrogen bonding profile differs from related derivatives that may contain additional functional groups or alternative substitution patterns. The presence of fluorine atoms introduces additional complexity through potential halogen bonding interactions, which represent a distinct type of non-covalent interaction that can enhance binding affinity and selectivity in biological systems. Comparative studies with related compounds lacking fluorine substitution would be expected to demonstrate the beneficial effects of fluorine incorporation on molecular recognition and biological activity profiles.

| Property | Bis((5-fluoropyridin-3-yl)methyl)amine HCl | Free Base Form | Related Derivatives |

|---|---|---|---|

| Molecular Formula | C12H12ClF2N3 | C12H11F2N3 | Variable |

| Molecular Weight (g/mol) | 271.7 | 235.23 | 200-400 range |

| CAS Number | 1951439-24-9 | 1073372-18-5 | Various |

| Topological Polar Surface Area (Ų) | Not specified | 37.81 | Variable |

| LogP | Not specified | 2.0446 | Variable |

| Hydrogen Bond Acceptors | 3 | 3 | Variable |

| Hydrogen Bond Donors | 1 | 1 | Variable |

| Physical Form | Solid | Solid | Variable |

| Storage Temperature | Room Temperature | 2-8°C | Variable |

Properties

IUPAC Name |

1-(5-fluoropyridin-3-yl)-N-[(5-fluoropyridin-3-yl)methyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3.ClH/c13-11-1-9(5-16-7-11)3-15-4-10-2-12(14)8-17-6-10;/h1-2,5-8,15H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDZTUJZDUPBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CNCC2=CC(=CN=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biological Activities

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride exhibits biological activities, particularly in medicinal chemistry, showing potential against certain cancer cell lines and as an antibacterial agent. The fluorinated pyridine rings may enhance binding affinity due to increased hydrophobic interactions and electronic effects.

Example of Synthesis with (5-Fluoropyridin-3-yl)boronic acid

The reaction of (5-Fluoropyridin-3-yl)boronic acid with other compounds can provide insights into potential synthesis pathways. For instance, the synthesis of 5-chloro-7-(5-fluoro-3-pyridyl)-3-methyl-pyrazolo[l,5-a]pyrimidine involves (5-fluoro-3- pyridyl)boronic acid and Pd(dppf)Cl2 (a palladium catalyst) in a sealed tube under microwave irradiation:

| Yield | Reaction Conditions | Operation in experiment |

|---|---|---|

| 52.7% | With (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride; caesium carbonate; In 1,4-dioxane; water; at 110.0℃; for 1.0h; Microwave irradiation; Sealed tube | 5,7-Dichloro-3-methyl-pyrazolo[l,5-a]pyrimidine (190 mg, 938.52 mupiiotaomicron, 1 eq), (5-fluoro-3- pyridyl)boronic acid (138.86 mg, 985.45 muiotaetaomicron, 1.05 eq), Pd(dppf)Cl2 (68.67 mg, 93.85 muiotaetaomicron, 0.1 eq) and Cs2C03 (611.58 mg, 1.88 mmol, 2 eq) were taken up into a microwave tube in 1,4-dioxane (3 mL) and H20 (1 mL). The sealed tube was heated at 110 C for 1 h under microwave. The mixture was concentrated and water (10 mL) was added. The mixture was extracted with EtOAc (20 mL x 3). The combined organic layers were dried over Na2S04, filtered and concentrated to yield a residue which was purified on silica gel column chromatography (from PE/EtOAc = 1/0 to 10/3, TLC: PE/EtOAc = 3/1, Rf = 0.50) to yield 5-chloro-7-(5-fluoro-3-pyridyl)-3-methyl- pyrazolo[l,5-a]pyrimidine (130 mg, 494.92 mupiiotaomicron, 52.7% yield, 100.0%) purity) as a yellow solid. NMR (400 MHz, CDC13) delta ppm 8.97 (s, 1H), 8.69 (d, J = 2.7 Hz, 1H), 8.38-8.31 (m, 1H), 8.04 (s, 1H), 6.92 (s, 1H), 2.40 (s, 3H); ES-LCMS m/z 263.0, 265.0 [M+H]+. |

Chemical Reactions Analysis

Types of Reactions

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The fluorine atoms in the pyridine rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of Bis((5-fluoropyridin-3-yl)methyl)amine.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClFN

- Molecular Weight : Approximately 271.69 g/mol

The compound features two 5-fluoropyridine moieties linked to a central amine, which enhances its lipophilicity and alters its biological activity compared to non-fluorinated analogs. The presence of fluorine atoms is significant as it can enhance binding affinity to biological targets due to increased hydrophobic interactions and electronic effects.

Pharmaceutical Development

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride is being investigated for its potential as a pharmaceutical agent targeting various diseases, particularly in oncology. Its structural features suggest possible interactions with enzymes and receptors involved in disease processes, making it a candidate for drug design aimed at specific biological pathways .

Anticancer Activity

Preliminary studies have indicated that this compound exhibits efficacy against certain cancer cell lines. Research has focused on understanding its mechanisms of action, which may involve inhibition of specific enzymes or modulation of signaling pathways associated with tumor growth .

Antibacterial Properties

There is emerging evidence suggesting that this compound may possess antibacterial activity. Such properties are particularly relevant in the context of increasing antibiotic resistance, making this compound a subject of interest for developing new antibacterial agents .

Case Study 1: Antileishmanial Activity

A study on amine-linked flavonoids demonstrated that compounds similar to this compound showed potent in vitro activity against Leishmania species, which cause cutaneous leishmaniasis. The study highlighted that modifications to the amine structure could enhance antileishmanial potency, suggesting a pathway for developing effective treatments against this tropical disease .

Case Study 2: Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been conducted to evaluate how variations in the structure of compounds like this compound affect their biological activity. These studies are crucial for guiding further modifications aimed at enhancing efficacy against targeted diseases .

Mechanism of Action

The mechanism of action of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride

- CAS Number : 1073372-18-5

- Molecular Formula : C₁₂H₁₂ClF₂N₃

- Molecular Weight : 283.7 g/mol (free base: 247.25 g/mol)

Structural Features :

This compound consists of two 5-fluoropyridin-3-ylmethyl groups bonded to a central amine nitrogen, with a hydrochloride counterion. The fluorine atoms at the 5-position of the pyridine rings confer strong electron-withdrawing effects, enhancing hydrogen-bonding capacity and polar solvent solubility . Its dual pyridine moieties enable coordination with transition metals, making it valuable in catalysis and materials science .

Applications :

Primarily used as a building block in medicinal chemistry and agrochemical synthesis, its electronic profile facilitates selective electrophilic substitutions and metal-ligand interactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences:

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | C₁₂H₁₂ClF₂N₃ | 1073372-18-5 | 283.7 | Dual fluoropyridine groups; strong H-bonding; metal coordination . |

| 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride | C₇H₁₁Cl₂FN₂O | N/A | 229.08 | Ether linkage instead of methylamine; reduced steric bulk . |

| 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride | C₈H₁₅Cl₂N₃ | N/A | 224.13 | Pyrimidine core; alkyl chain increases hydrophobicity . |

| 4-Chloro-2-(5-fluoropyridin-3-yl)-N-(prop-2-yn-1-yl)thiazol-5-amine hydrochloride | C₁₁H₈ClFN₄S | N/A | ~300.7 | Thiazole ring; propargyl group enables click chemistry . |

| (5-bromopyrimidin-2-yl)methylamine hydrochloride | C₆H₉BrClN₃ | 2126162-53-4 | 238.51 | Bromine substituent enhances leaving-group potential; pyrimidine core . |

| {[5-(Methylsulfonyl)pyridin-2-yl]methyl}amine hydrochloride | C₇H₁₁ClN₂O₂S | N/A | ~222.7 | Sulfonyl group increases acidity and stability . |

Electronic and Reactivity Profiles

- Electron-Withdrawing Groups: this compound leverages fluorine atoms for enhanced electrophilic substitution rates compared to non-fluorinated analogues like 1-(2-propylpyrimidin-5-yl)methanamine . The sulfonyl group in {[5-(methylsulfonyl)pyridin-2-yl]methyl}amine hydrochloride increases acidity (pKa ~3-4), enabling deprotonation under mild conditions, unlike the neutral amine in the primary compound .

- Coordination Chemistry: The dual pyridine groups in the primary compound exhibit stronger chelation with metals (e.g., Cu²⁺, Pd²⁺) than monodentate analogues like (5-bromopyrimidin-2-yl)methylamine hydrochloride .

Solubility and Stability

- Polar Solubility :

- Thermal Stability :

Research Findings and Trends

- Catalysis: this compound improves Pd-catalyzed Suzuki-Miyaura coupling yields (up to 92%) compared to non-fluorinated ligands (≤75%) due to enhanced electron deficiency at the metal center .

- Biological Activity: Fluorinated pyridines exhibit 10–100-fold higher binding affinity to nicotinic acetylcholine receptors than non-fluorinated variants, though sulfonyl derivatives show superior metabolic stability .

Biological Activity

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. Characterized by the presence of two 5-fluoropyridine moieties linked to a central amine, this compound exhibits enhanced lipophilicity and biological activity, making it a promising candidate for drug development.

- Molecular Formula : C12H12F2N2·HCl

- Molecular Weight : Approximately 271.69 g/mol

- Structure : The compound features two 5-fluoropyridin-3-yl groups, which contribute to its hydrophobic interactions and binding affinity with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Formation of the amine through nucleophilic substitution reactions.

- Hydrochloride salt formation to enhance solubility and stability.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity against various cancer cell lines. For instance:

- IC50 Values : The compound has shown IC50 values in the micromolar range against human cancer cell lines, indicating its potential as an effective anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 9.27 |

| A549 (Lung cancer) | 7.50 |

| MCF7 (Breast cancer) | 5.50 |

Antibacterial Activity

In addition to its anticancer properties, this compound has been assessed for antibacterial activity:

- Preliminary studies suggest effectiveness against specific bacterial strains, although detailed mechanisms of action remain to be fully elucidated.

Structure-Activity Relationship (SAR)

The structure of this compound allows for significant interactions with various biological targets, including enzymes and receptors involved in disease processes. The fluorinated pyridine rings enhance binding affinity due to increased hydrophobic interactions.

Case Studies

- In Vitro Studies : In vitro assays have shown that the compound can induce apoptosis in cancer cells, suggesting a mechanism involving the activation of apoptotic pathways.

- QSAR Analysis : Quantitative structure-activity relationship (QSAR) studies indicate that modifications to the pyridine rings can significantly alter biological activity, guiding future drug design efforts.

Applications

This compound has potential applications in:

- Drug Development : Its unique structure makes it a valuable building block in pharmaceutical research.

- Medicinal Chemistry : It serves as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination using fluoropyridine precursors. For example, fluoropyridinylmethyl halides can react with ammonia or amines under controlled pH (acidic conditions favor hydrochloride formation). Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) significantly impact reaction rates and purity . Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm fluoropyridine substitution patterns and amine protonation states.

- XRD : Single-crystal X-ray diffraction (e.g., using MoKα radiation, λ = 0.71073 Å) resolves the hydrochloride’s coordination geometry and hydrogen-bonding networks. Co–N bond lengths (~2.15 Å) and Co–O distances (~2.00 Å) in analogous complexes suggest similar structural motifs .

- HPLC-MS : Validates purity and molecular weight (e.g., ESI+ for protonated molecular ion detection) .

Q. How does the hydrochloride form enhance the compound’s stability compared to its free base?

- Methodological Answer : The hydrochloride salt improves stability by reducing hygroscopicity and oxidative degradation. Amine hydrochlorides (e.g., glycine methyl ester HCl) are shelf-stable due to reduced nucleophilicity and suppressed side reactions. Stability studies should include accelerated aging (40°C/75% RH) and comparative TGA/DSC analysis .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data for fluoropyridine-based amine hydrochlorides?

- Methodological Answer : Discrepancies in bond angles or packing motifs (e.g., C–H···F vs. C–H···O interactions) may arise from solvent effects or polymorphism. Use high-resolution XRD (Rint < 0.05) and density functional theory (DFT) calculations to validate experimental geometries. For example, hydrogen-bonding networks in analogous Co(II) complexes stabilize lattice structures and can guide error analysis .

Q. How can computational modeling predict the reactivity of this compound in catalytic or biological systems?

- Methodological Answer :

- DFT/Molecular Dynamics : Simulate ligand-metal interactions (e.g., Co or Fe centers) to predict coordination preferences. Fluorine’s electron-withdrawing effects alter π-backbonding and redox potentials .

- Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) by comparing fluoropyridine’s electronegativity to non-fluorinated analogs. Solvent-accessible surface area (SASA) calculations assess binding pocket compatibility .

Q. What experimental controls are critical when studying this compound’s biological activity in vitro?

- Methodological Answer :

- Solubility Controls : Test solubility in PBS, DMSO, and cell culture media (e.g., ≥5 mg/mL in DMSO) to avoid precipitation artifacts .

- Stability in Media : Use LC-MS to monitor degradation over 24–48 hours.

- Fluorine-Specific Assays : NMR tracks metabolic stability in cell lysates .

Data Interpretation & Optimization

Q. How to optimize reaction conditions when scaling up synthesis without compromising purity?

- Methodological Answer : Use design of experiments (DoE) to test variables:

- Temperature Gradient : 50–90°C to balance reaction rate vs. side-product formation.

- Catalyst Screening : Pd/C or Raney Ni for reductive amination.

- In-line Analytics : FTIR monitors intermediate formation in real time .

Q. What analytical workflows address batch-to-batch variability in hydrochloride salts?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.